3,4-Dimethoxy[7-13C]-benzaldehyde
Overview
Description
3,4-Dimethoxy[7-13C]-benzaldehyde is a chemical compound that is a derivative of Veratric Acid . It is a labelled analogue of Veratric Acid, which is a reagent used in the production of antimicrobials, antifeedants, and a variety of other bioactive compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline was based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) .Scientific Research Applications
Synthesis of Complex Compounds
3,5-Dimethoxy-benzaldehyde, a compound structurally similar to 3,4-Dimethoxy[7-13C]-benzaldehyde, has been used as a starting material in the synthesis of amorfrutins A and B. These compounds have shown promising cytotoxicity towards human tumor cell lines, distinguishing them from non-malignant cells (Brandes et al., 2020).
Spectroscopic and Quantum Mechanical Studies
A study compared the molecular structural properties, vibrational, and energetic data of 2,4-dimethoxy benzaldehyde with 4-methoxy-3-methyl benzaldehyde, emphasizing their commercial importance. The study employed DFT/B3LYP level of theory, highlighting the relevance of these compounds in quantum chemical analysis (Krishnakumar, Barathi, & Mathammal, 2013).
Oxidation Studies
Research on the oxidation of various methoxy benzaldehydes, including 3,4-dimethoxy benzaldehyde, has been conducted. This study observed the formation of corresponding carboxylic acids from the oxidation process, providing insights into the reaction mechanisms and kinetics (Malik, Asghar, & Mansoor, 2016).
Optical Studies of Metal Complexes
3,4-Dimethoxy benzaldehyde has been used in synthesizing metal complexes, which were then characterized by various spectroscopic methods. The study focused on understanding the optical absorption spectra and the properties like energy gap and optical conductivity of these complexes (Mekkey, Mal, & Kadhim, 2020).
Safety and Hazards
The safety data sheet for a similar compound, 3,4-Dimethoxybenzaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
For instance, 3-(3,4-dimethoxyphenyl)propanoic acid, a compound with a similar structure, has been found to target Aromatic-amino-acid aminotransferase .
Mode of Action
It is known that the compound’s interaction with its targets can lead to various biochemical changes
Biochemical Pathways
For example, 3,4-dimethoxy-L-phenylalanine, a compound with a similar structure, is a derivative of L-tyrosine .
Pharmacokinetics
Studies on similar compounds, such as pterostilbene (a dimethylether analog of resveratrol), have shown that methylation can enhance bioavailability and metabolic stability .
Result of Action
For example, 3,4-dimethoxy phenyl thiosemicarbazone has been found to inhibit corrosion in copper under acidic conditions .
Action Environment
For instance, the protective action of 3,4-dimethoxybenzyl group increases with elevated temperature and in the presence of protons .
Biochemical Analysis
Biochemical Properties
It is known that the compound is soluble in Chloroform, Ethyl Acetate, and Methanol
Cellular Effects
It is known that similar compounds, such as flavanones and flavones, have antioxidant activity and can interact with various cellular processes .
Molecular Mechanism
It is known that similar compounds can undergo free radical reactions at the benzylic position .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at -20° C .
Dosage Effects in Animal Models
Similar compounds have shown antiproliferative effects in rat models of hepatocellular carcinoma .
Metabolic Pathways
Similar compounds are known to be involved in various metabolic pathways.
Transport and Distribution
Similar compounds have been shown to increase the solubility and stability of precursors during monolayer formation .
Subcellular Localization
Similar compounds have been shown to localize in specific cellular compartments .
Properties
IUPAC Name |
3,4-dimethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUFSDZVCOTFON-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[13CH]=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661933 | |
Record name | 3,4-Dimethoxy(formyl-~13~C)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-44-0 | |
Record name | 3,4-Dimethoxy(formyl-~13~C)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173022-44-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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